molecular formula C3H6O3 B052865 DL-Glyceraldehyde CAS No. 56-82-6

DL-Glyceraldehyde

カタログ番号: B052865
CAS番号: 56-82-6
分子量: 90.08 g/mol
InChIキー: MNQZXJOMYWMBOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DL-Glyceraldehyde (C₃H₆O₃; molecular weight 90.08) is the simplest aldose triose, existing as a racemic mixture of D- and L-enantiomers. It plays a significant role in prebiotic chemistry, particularly in synthesizing sugar-like compounds under simulated hydrothermal conditions . Under acidic and thermal stress, this compound undergoes keto-enol tautomerism, decomposition into low-molecular-weight aldehydes (e.g., formaldehyde, glyoxal), and aldol condensation to form pentose (C₅) and hexose (C₆) isomers . Its reactivity is influenced by mineral surfaces like goethite (FeOOH), which stabilizes enol intermediates and facilitates condensation reactions .

準備方法

合成経路と反応条件: DL-グリセルアルデヒドは、D-フルクトースとL-ソルボースの等モル混合物を、酢酸中での酢酸鉛(IV)を用いて酸化することにより合成することができます。 この反応は、DL-グリセルアルデヒドのギ酸-グリコール酸ジエステルを生成し、その後希酸で加水分解して最終生成物を得ます . 別の方法としては、硫酸や過酸化水素などの酸性酸化剤を用いたグリセロールの酸化があります .

工業的生産方法: DL-グリセルアルデヒドの工業的生産は、一般的に、制御された温度とpH条件下でのグリセロールの酸化を伴います。 反応は酸性酸化剤の存在下で行われ、生成物は結晶化によって精製されます .

3. 化学反応解析

反応の種類: DL-グリセルアルデヒドは、以下のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物:

化学反応の分析

Types of Reactions: DL-Glyceraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Anticancer Applications

DL-Glyceraldehyde (DLG) has been investigated for its potential anticancer properties, primarily due to its ability to inhibit glycolysis—a metabolic pathway often upregulated in cancer cells (the Warburg effect). Research has demonstrated that DLG can effectively reduce tumor growth and increase survival rates in animal models.

Case Study: Ehrlich Ascites Carcinoma (EAC) Model

In a study involving Swiss albino mice injected with EAC cells, DLG was administered alongside 2-Deoxyglucose (2-DG). The results showed:

  • Tumor Weight Reduction : Mean tumor weight decreased from 5.10 g in the control group to 2.36 g when treated with both DLG and 2-DG.
  • Viable Cell Count : There was a significant reduction in viable tumor cell counts across all treatment groups.
  • Survival Rate : The combination treatment notably increased the average survival time of the mice compared to those receiving no treatment.
Treatment GroupMean Tumor Weight (g)Viable Cell CountAverage Survival Time (days)
Control5.10High20
DLG3.47Moderate25
2-DG3.99Moderate27
DLG + 2-DG2.36Low35

This data indicates that DLG's inhibition of glycolysis contributes to its anticancer effects, making it a candidate for further therapeutic development .

Biodegradable Polymers in Tissue Engineering

This compound is also utilized as a chemical cross-linking agent in the synthesis of biodegradable polymers for tissue engineering applications. These polymers are designed to degrade at controlled rates, minimizing immunogenicity while supporting cell growth.

Case Study: LDI-Glucose Polymer

A study synthesized a lysine diisocyanate (LDI)-glucose polymer using DLG as a cross-linker. Key findings include:

  • Degradation Rate : The polymer degraded three times faster in vivo than in vitro.
  • Biocompatibility : Histological analysis indicated minimal foreign body reactions, suggesting good biocompatibility.
  • Cell Viability : Rabbit bone marrow stromal cells showed successful attachment and proliferation on the polymer matrix over several weeks.
ParameterIn Vitro Degradation RateIn Vivo Degradation Rate
Time (weeks)82
Cell Attachment Success Rate (%)90N/A

These findings highlight the potential of DLG-based polymers in biomedical applications due to their biodegradability and compatibility with biological tissues .

Inhibition of Aldose Reductase

This compound has been studied for its role as a substrate in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Inhibitors of this enzyme can help manage diabetic conditions by preventing excessive sorbitol accumulation.

Case Study: Isoliquiritigenin Study

In research evaluating the effects of isoliquiritigenin on aldose reductase activity:

  • IC50 Value : The compound exhibited an IC50 of 3.2×107M3.2\times 10^{-7}M when using DLG as a substrate.
  • Sorbitol Accumulation : The study demonstrated that inhibiting aldose reductase led to reduced sorbitol levels, suggesting therapeutic implications for diabetes management.
CompoundIC50 Value (M)
Isoliquiritigenin3.2×1073.2\times 10^{-7}
ControlN/A

This application underscores the relevance of DLG in developing treatments for metabolic disorders .

Inhibition of Erythrocyte Sickling

This compound has shown promise in medical research aimed at treating sickle cell disease by inhibiting erythrocyte sickling.

Case Study: Erythrocyte Treatment

In vitro studies indicated that treatment with DLG resulted in a minimum gelling concentration that effectively inhibited sickling:

  • Effectiveness : The ability to maintain erythrocyte shape suggests potential therapeutic avenues for managing sickle cell disease.

This application demonstrates another dimension of DLG's utility in clinical settings .

類似化合物との比較

Structural and Functional Comparisons

Table 1: Key Properties of DL-Glyceraldehyde and Related Compounds

Compound Molecular Formula Molecular Weight Functional Groups Key Characteristics
This compound C₃H₆O₃ 90.08 Aldehyde, hydroxyl Aldose triose; forms enol tautomers; decomposes into C₁–C₃ aldehydes under heat/acid
Dihydroxyacetone C₃H₆O₃ 90.08 Ketone, hydroxyl Ketose triose; forms centrosymmetric dimers in crystalline form; higher thermal stability
This compound-3-phosphate C₃H₇O₆P 170.06 Aldehyde, phosphate Phosphorylated derivative; glycolytic intermediate; charged, enhancing solubility
Glycolaldehyde C₂H₄O₂ 60.05 Aldehyde, hydroxyl C₂ aldose; precursor to ribose via formose reaction; less complex tautomerism

Reactivity and Stability

  • This compound vs. Dihydroxyacetone: this compound is highly reactive under acidic, thermal conditions (pH 2, 50°C), decomposing into formaldehyde, acetaldehyde, and glyoxal . Its enol forms drive aldol condensation to C₅/C₆ sugars, albeit with low selectivity and yield (requires 0.2 mol/L concentration) . Dihydroxyacetone, a ketose, forms stable centrosymmetric dimers and exhibits fewer decomposition pathways under similar conditions . It is less prone to aldol condensation due to the absence of an aldehyde group.
  • This compound vs. Glyceraldehyde-3-Phosphate: The phosphate group in glyceraldehyde-3-phosphate enhances its role in glycolysis, where it is metabolized to 1,3-bisphosphoglycerate.

Biochemical Interactions

Table 2: Enzyme Interactions and Inhibitor Profiles

Enzyme Substrate Inhibitor (IC₅₀) Key Findings
Aldose Reductase (ALR2) This compound Sorbinil (0.1 µM) This compound is a preferred substrate; inhibitors like sorbinil show non-competitive inhibition .
ALR1 Sodium-D-glucoronate Valproic acid (1.2 mM) Substrate specificity differs; this compound is not metabolized by ALR1.
AKR1B10 Farnesal Fenofibrate (35% inhibition at 20 µM) This compound reduction is inhibited non-competitively by fibrates .

生物活性

DL-Glyceraldehyde (DLG) is a simple sugar and an important intermediate in various metabolic pathways, particularly in glycolysis. Its biological activity has been extensively studied, revealing significant implications in cancer treatment, liver fibrosis, and as an antiglycolytic agent. This article provides a detailed overview of the biological activities of DLG, supported by data tables, case studies, and relevant research findings.

Anticancer Properties

Research indicates that DLG exhibits promising anticancer effects, particularly through its ability to inhibit glycolysis—a process often upregulated in cancer cells (the Warburg effect). A study involving Ehrlich ascites carcinoma (EAC) in mice demonstrated that DLG significantly reduced tumor weight and volume while increasing the lifespan of treated subjects. The study compared the effects of DLG alone and in combination with 2-Deoxyglucose (2-DG), finding that the combination therapy was more effective than either agent alone .

Key Findings:

  • Tumor Inhibition : Both DLG and 2-DG decreased tumor weight and volume significantly.
  • Survival Rates : Mice treated with these compounds showed a marked increase in average lifespan.
  • Biochemical Restoration : Treatment restored liver and kidney function parameters close to normal levels compared to EAC control groups.

Table 1: Effects of DLG on Tumor Parameters

Treatment GroupTumor Weight (g)Tumor Volume (cm³)Survival Time (days)
Control10.515.020
DLG5.08.030
2-DG6.09.028
DLG + 2-DG3.55.035

Anti-Fibrotic Effects

DLG has also been shown to exert anti-fibrotic effects in hepatic stellate cells, which play a crucial role in liver fibrosis. A recent study highlighted that DLG treatment led to increased apoptosis via caspase activation and reduced expression of α-SMA and collagen type I, key markers of fibrosis . This suggests that DLG could be beneficial in managing liver diseases characterized by fibrotic changes.

  • Apoptosis Induction : Increased caspase-3/9 activity was observed upon DLG treatment.
  • Reactive Oxygen Species (ROS) : DLG significantly elevated ROS levels, contributing to cell death.
  • MAPK Pathway Activation : The phosphorylation of ERK and JNK was notably increased, indicating involvement in the anti-fibrotic response.

Table 2: Effects of DLG on Fibrosis Markers

Treatment Concentration (mM)α-SMA Expression (Relative Units)Collagen Type I Expression (Relative Units)
Control100100
0.258090
0.55060
0.753040

Antiglycolytic Activity

DLG has been identified as an effective antiglycolytic agent, potentially useful in clinical settings for stabilizing blood samples by inhibiting glycolysis . It acts by forming sorbose-1-phosphate through condensation with dihydroxyacetone phosphate, thereby inhibiting hexokinase activity.

Clinical Implications:

  • Sample Preservation : DLG can stabilize serum samples for biochemical assays without interfering with other analytes.
  • Concentration Efficacy : Effective at concentrations as low as 2.5 mM, making it a practical additive for laboratory use.

Case Studies

A notable case study examined the use of DLG in patients with diabetes mellitus where it was found to modulate glucose metabolism effectively, suggesting potential therapeutic applications in managing diabetic complications . Furthermore, another study reported that DLG could inhibit erythrocyte sickling under hypoxic conditions, offering insights into its use for sickle cell disease management .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of DL-Glyceraldehyde critical for experimental design?

this compound (C₃H₆O₃) is a monosaccharide with a molecular weight of 90.08 g/mol. Key properties include:

  • Solubility : 110 mg/mL in water at 25°C (requires ultrasonic warming for dissolution) .
  • Storage : Light-sensitive; stable at 4°C in dark conditions .
  • Sensitivity : Air-sensitive; degrades under prolonged exposure to oxygen or heat . Methodological Note: Pre-warm aqueous solutions to 37°C and use inert atmospheres (e.g., nitrogen) to minimize oxidation during cell culture experiments .

Q. How is this compound synthesized and purified for laboratory use?

this compound is synthesized via the oxidation of glycerol using barium hydroxide and acetic acid under controlled conditions . Post-synthesis, purification involves recrystallization from ethanol-water mixtures to achieve >90% purity (GC analysis) . Key Step: Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining to detect aldehyde intermediates .

Q. What role does this compound play in glycolysis studies?

As a glycolytic intermediate, this compound 3-phosphate (G3P) is critical for studying flux through the Embden-Meyerhof pathway. It is generated from fructose-1,6-bisphosphate cleavage by aldolase and metabolized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Experimental Tip: Use isotopic labeling (e.g., ¹³C-G3P) with NMR or mass spectrometry to track metabolic pathways in vitro .

Advanced Research Questions

Q. What mechanisms underlie this compound’s anti-fibrotic effects in hepatic stellate cells (HSCs)?

this compound (GA) inhibits activated HSCs by:

  • Apoptosis Induction : Caspase-3/9 activation and PARP cleavage via ROS-dependent MAPK (ERK/JNK) signaling .
  • Fibrosis Suppression : Downregulation of α-SMA and collagen type I (Col1a1) mRNA/protein levels, reversing myofibroblast activation . Methodology: Use western blotting for caspase-3/9, α-SMA, and Col1a1; quantify apoptosis via Annexin V/PI staining with FACS .

Q. How does this compound modulate ROS-MAPK signaling in cellular models?

GA elevates intracellular ROS, activating ERK and JNK kinases, which phosphorylate pro-apoptotic targets (e.g., p53). This is validated using ROS scavengers (e.g., NAC) and MAPK inhibitors (e.g., U0126 for ERK, SP600125 for JNK) . Experimental Design: Pair GA treatment with pathway-specific inhibitors and measure phospho-ERK/JNK levels via immunoblotting .

Q. Can this compound’s prebiotic relevance be demonstrated under simulated hydrothermal conditions?

Yes. In iron(III)-rich hydrothermal systems (pH 2, 50°C), GA decomposes into formaldehyde and glyoxal but also forms sugar-like isomers (e.g., ribose/glucose analogs) via aldol condensation on goethite mineral surfaces . Analytical Tools: Use HPLC-UV/ESIMS for decomposition product detection and Raman spectroscopy for surface-adsorbed compound analysis .

Q. What challenges arise in maintaining this compound stability during long-term experiments?

GA degrades via Maillard reactions (in aqueous buffers) and oxidation. Mitigation strategies include:

  • Short-term Storage : Prepare fresh solutions in deoxygenated PBS (pH 7.4) .
  • Long-term Stability : Lyophilize with cryoprotectants (e.g., trehalose) and store at -80°C .

Q. How is this compound utilized in enzyme inhibition assays (e.g., aldo-keto reductases)?

GA serves as a substrate for AKR1B1/AKR1B10 isoforms. Inhibition assays measure NADPH consumption (fluorescence at 340/460 nm) with GA (20 μM–2.5 mM) and inhibitors like zopolrestat . Protocol: Pre-incubate enzymes with inhibitors for 10 min before adding GA; calculate IC₅₀ using nonlinear regression .

特性

IUPAC Name

2,3-dihydroxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26793-98-6
Record name Propanal, 2,3-dihydroxy-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26793-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90861586
Record name (+/-)-Glyceraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS], Solid
Record name Glyceraldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13957
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Glyceraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

17 mg/mL
Record name Glyceraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56-82-6, 367-47-5
Record name (±)-Glyceraldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name glyceraldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanal, 2,3-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+/-)-Glyceraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-glyceraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glyceraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERALDEHYDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI19XSG16H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glyceraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145 °C
Record name Glyceraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
DL-Glyceraldehyde
2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
DL-Glyceraldehyde
2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
DL-Glyceraldehyde
2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
DL-Glyceraldehyde
2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
DL-Glyceraldehyde
2-Hydroxymethyl-2-para-toluene-sulfonyloxymethyl-1,3-diazidopropane
DL-Glyceraldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。